7,8-Difluoro-2,2,4-trimethyl-1H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-2,2,4-trimethyl-1H-quinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 7,8-Difluoro-2,2,4-trimethyl-1H-quinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Chemical Reactions Analysis
7,8-Difluoro-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
7,8-Difluoro-2,2,4-trimethyl-1H-quinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its enhanced biological activity and stability.
Material Science: This compound is used in the synthesis of liquid crystals and dyes, which have applications in display technologies and imaging.
Agriculture: Fluorinated quinolines are also used in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2,2,4-trimethyl-1H-quinoline involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt the function of cellular membranes, leading to its biological effects .
Comparison with Similar Compounds
7,8-Difluoro-2,2,4-trimethyl-1H-quinoline can be compared with other fluorinated quinoline derivatives such as:
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Known for its antibacterial properties.
2,3,4-Trichloro-6,7-difluoroquinolone: Used in the development of antimalarial drugs.
Fluoroquinolones: A class of antibiotics with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
7,8-difluoro-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-8(7)4-5-9(13)10(11)14/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDGMVDXGPOXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2F)F)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.